4-((tert-Butoxycarbonyl)amino)nicotinic acid
Overview
Description
“4-((tert-Butoxycarbonyl)amino)nicotinic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . The IUPAC name for this compound is 4-[(tert-butoxycarbonyl)amino]nicotinic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This method is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 238.24 . It has 17 heavy atoms, 6 aromatic heavy atoms, and 5 H-bond acceptors . Its molar refractivity is 61.44 and its topological polar surface area (TPSA) is 88.52 Ų . The compound has a lipophilicity log Po/w (iLOGP) of 1.62 . Its water solubility is 1.55 mg/ml .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Analogues for Carboxyl Protease Inhibitors
Research has shown the use of 4-((tert-Butoxycarbonyl)amino)nicotinic acid in the synthesis of pepstatin analogues, which are carboxyl protease inhibitors. These inhibitors have applications in studying the inhibition of pepsin and renin (Rich, Sun, & Ulm, 1980).
Collagen Cross-Links Synthesis
This compound is used in the synthesis of key intermediates for collagen cross-links, such as pyridinoline and deoxypyridinoline, which are important in studying connective tissue disorders (Adamczyk, Johnson, & Reddy, 1999).
Solid-Phase Synthesis of Peptide α-Carboxamides
The compound plays a role in the synthesis of handles used in the solid-phase synthesis of peptide α-carboxamides, aiding in the development of peptides for various biochemical applications (Gaehde & Matsueda, 1981).
Biochemical and Pharmacological Research
Receptor Studies in Lipid Regulation
Nicotinic acid, closely related to this compound, is identified as a receptor in adipose tissue impacting lipid regulation. Research in this area can lead to advancements in treating dyslipidemia (Tunaru et al., 2003).
Synthesis of Functionalized Amino Acid Derivatives
Functionalized amino acid derivatives synthesized using this compound have shown potential in designing anticancer agents, with certain compounds exhibiting cytotoxicity against various cancer cell lines (Kumar et al., 2009).
Preparation of Novel Amino Acid-Derived Polymers
The compound is utilized in the synthesis of amino acid-derived acetylene monomers, which are polymerized to form materials with potential applications in various fields, including biomedical research (Gao, Sanda, & Masuda, 2003).
Mechanism of Action
Target of Action
It’s worth noting that nicotinic acid, a related compound, is known to interact with various targets including receptors and enzymes involved in lipid metabolism .
Mode of Action
Nicotinic acid, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue
Biochemical Pathways
Nicotinic acid, a related compound, is known to be involved in various metabolic pathways, including those related to lipid metabolism .
Result of Action
Related compounds such as nicotinic acid are known to have a variety of effects, including lipid-lowering effects .
Safety and Hazards
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDXLXQZVISAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623206 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-34-0 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171178-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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